molecular formula C24H32O2P2 B13103039 (1S,1'S,2S,2'S)-2,2'-Di-tert-butyl-2,2',3,3'-tetrahydro-1H,1'H-[1,1'-biisophosphindole] 2,2'-dioxide

(1S,1'S,2S,2'S)-2,2'-Di-tert-butyl-2,2',3,3'-tetrahydro-1H,1'H-[1,1'-biisophosphindole] 2,2'-dioxide

Cat. No.: B13103039
M. Wt: 414.5 g/mol
InChI Key: CIZQXUYUWMNQSB-SUZCJKPRSA-N
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Description

(1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biisophosphindole core with tert-butyl groups and is characterized by its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide typically involves the following steps:

    Formation of the Biisophosphindole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the biisophosphindole core.

    Introduction of Tert-Butyl Groups: The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.

    Oxidation: The final step involves the oxidation of the biisophosphindole core to form the dioxide derivative. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the dioxide back to the parent biisophosphindole.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, strong bases.

Major Products Formed

    Oxidation: Higher oxidation state derivatives.

    Reduction: Parent biisophosphindole.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.

Biology

In biology, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and as a probe for biological pathways.

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Its stability and reactivity make it a promising candidate for drug development, particularly in the field of cancer research.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and catalysts. Its unique properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    (1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole]: Lacks the dioxide functionality.

    (1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-monoxide: Contains only one oxygen atom in the dioxide position.

Uniqueness

The presence of two oxygen atoms in the dioxide position of (1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide imparts unique reactivity and stability compared to its analogs. This makes it particularly valuable in applications requiring robust and reactive compounds.

Properties

Molecular Formula

C24H32O2P2

Molecular Weight

414.5 g/mol

IUPAC Name

(1S)-2-tert-butyl-1-[(1S)-2-tert-butyl-2-oxo-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole 2-oxide

InChI

InChI=1S/C24H32O2P2/c1-23(2,3)27(25)15-17-11-7-9-13-19(17)21(27)22-20-14-10-8-12-18(20)16-28(22,26)24(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-,27?,28?/m0/s1

InChI Key

CIZQXUYUWMNQSB-SUZCJKPRSA-N

Isomeric SMILES

CC(C)(C)P1(=O)CC2=CC=CC=C2[C@H]1[C@@H]3C4=CC=CC=C4CP3(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)P1(=O)CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3(=O)C(C)(C)C

Origin of Product

United States

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